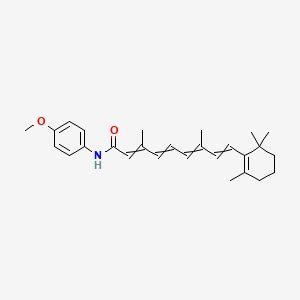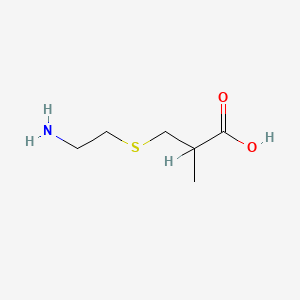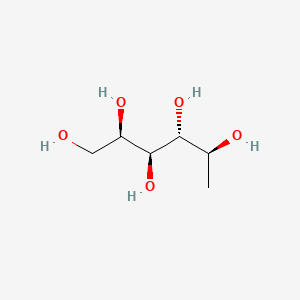
L-フクチトール
概要
説明
It can also be obtained by the reduction of fucose . Fucitol is a hexane-1,2,3,4,5-pentol, meaning it has five hydroxyl groups attached to a six-carbon chain. It is a member of the hexose family of sugars, which are monosaccharides containing six carbon atoms .
科学的研究の応用
Fucitol has a wide range of scientific research applications:
Chemistry: Fucitol is used as a building block in the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: Fucitol is studied for its role in biological systems, particularly in the metabolism of fucose and related sugars.
Medicine: Fucitol and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Fucitol is used in the production of various industrial products, including cosmetics and pharmaceuticals
作用機序
The mechanism of action of fucitol involves its interaction with specific enzymes and metabolic pathways. Fucitol is metabolized by fucose isomerase, which converts it to L-fuculose. This conversion is part of the fucose metabolism pathway, which plays a crucial role in various biological processes .
Safety and Hazards
生化学分析
Biochemical Properties
L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including L-fucose isomerase, which converts L-fucose to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to L-Fucitol . These interactions are essential for the conversion and utilization of L-fucose in various biological processes.
Cellular Effects
L-Fucitol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, L-Fucitol can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of L-Fucitol involves its interaction with specific enzymes and proteins. L-Fucitol binds to L-fuculose reductase, facilitating the reduction of L-fuculose to L-Fucitol . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, L-Fucitol can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Fucitol can change over time. Studies have shown that L-Fucitol is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to L-Fucitol has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of L-Fucitol.
Dosage Effects in Animal Models
The effects of L-Fucitol vary with different dosages in animal models. At low doses, L-Fucitol has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of L-Fucitol in therapeutic applications.
Metabolic Pathways
L-Fucitol is involved in several metabolic pathways, primarily those related to the metabolism of L-fucose. It interacts with enzymes such as L-fucose isomerase and L-fuculose reductase, which are essential for the conversion of L-fucose to L-Fucitol . Additionally, L-Fucitol can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.
Transport and Distribution
L-Fucitol is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of L-Fucitol within cells, ensuring its availability for metabolic processes . The distribution of L-Fucitol within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of L-Fucitol is crucial for its activity and function. L-Fucitol is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct L-Fucitol to specific compartments or organelles, influencing its overall function and activity.
準備方法
Synthetic Routes and Reaction Conditions: Fucitol can be synthesized from L-fucose through a reduction reaction using sodium borohydride as the reducing agent. The reaction is typically carried out in an aqueous solution, and the product is purified using paper chromatography .
Industrial Production Methods: For industrial production, fucitol can be obtained via various routes, including chemical synthesis, enzymatic synthesis, and extraction from natural sources such as seaweeds. The enzymatic approach involves the use of fucose isomerase, which interconverts L-fucose and L-fuculose. This method is efficient for producing L-fucose for industrial applications .
化学反応の分析
Types of Reactions: Fucitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Fucitol can be oxidized to produce fucitol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: As mentioned earlier, fucitol itself is produced by the reduction of L-fucose using sodium borohydride.
Substitution: Fucitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include various fucitol derivatives, which can be used in further chemical synthesis and applications .
類似化合物との比較
Fucitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it is unique due to its derivation from fucoidan and its specific role in fucose metabolism. Similar compounds include:
Sorbitol: A sugar alcohol derived from glucose, commonly used as a sweetener.
Mannitol: Another sugar alcohol, used as a diuretic and in medical applications.
Xylitol: A sugar alcohol derived from xylose, used as a sweetener and in dental care products
Fucitol’s uniqueness lies in its specific biological role and its derivation from marine sources, which distinguishes it from other more commonly used sugar alcohols.
特性
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13074-06-1, 5328-43-8, 18545-96-5 | |
| Record name | 1-DEOXY-L-GALACTITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Fucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



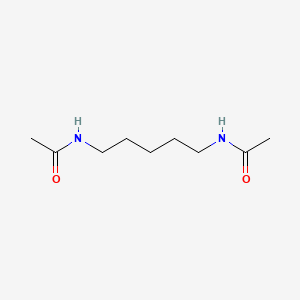
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)




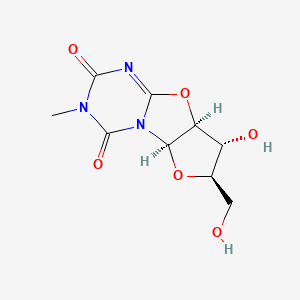
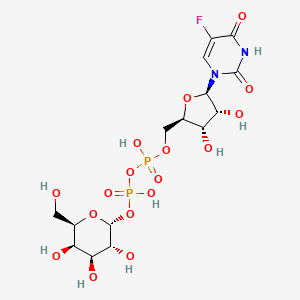

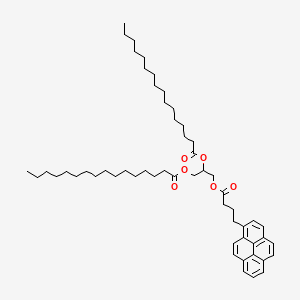
![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)
![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)
